molecular formula C17H13N3O2S B2482523 4-[4-(1,3-benzothiazol-2-yl)-5-methyl-1h-pyrazol-3-yl]benzene-1,3-diol CAS No. 304889-61-0

4-[4-(1,3-benzothiazol-2-yl)-5-methyl-1h-pyrazol-3-yl]benzene-1,3-diol

Numéro de catalogue: B2482523
Numéro CAS: 304889-61-0
Poids moléculaire: 323.37
Clé InChI: ZINUBXHFNNZJJX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[4-(1,3-Benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol is a complex organic compound that features a benzothiazole ring fused with a pyrazole ring and a benzene ring substituted with hydroxyl groups

Propriétés

IUPAC Name

4-[4-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S/c1-9-15(17-18-12-4-2-3-5-14(12)23-17)16(20-19-9)11-7-6-10(21)8-13(11)22/h2-8,21-22H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINUBXHFNNZJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Des Réactions Chimiques

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

    Reduction: The benzothiazole ring can be reduced under specific conditions to form dihydrobenzothiazole derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the benzene ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.

Applications De Recherche Scientifique

4-[4-(1,3-Benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol has several scientific research applications:

Mécanisme D'action

The mechanism of action of 4-[4-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or proteins involved in disease pathways. The benzothiazole ring is known to interact with various biological targets, potentially leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar compounds to 4-[4-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol include:

Activité Biologique

The compound 4-[4-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol , also known as a benzothiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H19N3O2S
  • Molecular Weight : 365.45 g/mol
  • CAS Number : 300826-21-5

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of pyrazole and benzothiazole have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases and pathways associated with tumor growth.

  • Inhibition of ALK5 : Similar compounds have demonstrated potent inhibitory activity against the transforming growth factor-beta (TGF-β) type I receptor (ALK5), with IC50 values in the nanomolar range (e.g., IC50 = 5.5 nM) . This suggests a potential role in modulating TGF-β signaling pathways, which are critical in cancer progression.
  • Cell Proliferation Studies : In vitro studies have shown that these compounds can significantly reduce cell proliferation in breast and lung cancer cell lines. The reduction in proliferation is often linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Enzymatic Inhibition

The compound has also been studied for its ability to inhibit various enzymes that play crucial roles in cellular signaling and metabolism:

  • HDAC Inhibition : Histone deacetylase (HDAC) inhibitors have been identified among similar compounds, suggesting that this compound might exhibit similar properties. HDAC inhibitors are known for their role in cancer therapy by altering gene expression .

The biological activity of 4-[4-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol can be attributed to several mechanisms:

  • Targeting Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that regulate growth and survival.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cancer cells, leading to apoptosis.

Case Study 1: Breast Cancer Cell Lines

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant decrease in cell viability (over 70% inhibition at 10 µM concentration) after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the intrinsic pathway, evidenced by increased caspase activity.

Case Study 2: Lung Cancer Models

In another study involving A549 lung cancer cells, treatment with the compound resulted in a dose-dependent inhibition of cell growth. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating apoptosis. Additionally, Western blot analyses demonstrated upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaIC50 (nM)Biological Activity
Compound AC20H19N3O2S5.5ALK5 Inhibition
Compound BC18H16N4O3S12HDAC Inhibition
Target CompoundC20H19N3O2STBDAnticancer Activity

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.